Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate
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Overview
Description
Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and an isopropyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The isopropyl ether can be introduced via an etherification reaction, and the final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ester group will produce alcohols.
Scientific Research Applications
Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ester and ether groups may influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl {3-amino-4-methoxyphenyl}acetate: Similar structure but with a methoxy group instead of an isopropyl ether.
Ethyl {3-amino-4-ethoxyphenyl}acetate: Contains an ethoxy group instead of an isopropyl ether.
Uniqueness
Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate is unique due to the presence of the isopropyl ether group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased stability or selectivity in biological systems.
Properties
CAS No. |
824402-48-4 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 2-(3-amino-4-propan-2-yloxyphenyl)acetate |
InChI |
InChI=1S/C13H19NO3/c1-4-16-13(15)8-10-5-6-12(11(14)7-10)17-9(2)3/h5-7,9H,4,8,14H2,1-3H3 |
InChI Key |
QYMDCRMFQZYQGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OC(C)C)N |
Origin of Product |
United States |
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